

An In-depth Technical Guide to Oxymesterone: Chemical Structure and Properties

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Compound of Interest

Compound Name: Oxymesterone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **oxymesterone**, a synthetic anabolic-androgenic steroid (AAS). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

Oxymesterone, also known as 4-hydroxy-17 α -methyltestosterone, is a C17-alpha alkylated derivative of testosterone.^[1] Its chemical structure is characterized by the addition of a hydroxyl group at the C4 position and a methyl group at the C17 α position of the steroid nucleus.^[1]

The chemical identity of **oxymesterone** is summarized in the table below.

Identifier	Value
IUPAC Name	(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[1]
Chemical Formula	C ₂₀ H ₃₀ O ₃ [2]
Molecular Weight	318.45 g/mol
CAS Number	145-12-0[3]
Synonyms	4-Hydroxy-17 α -methyltestosterone, Methandrostenediolone, Oranabol, Anamidol, Theranabol[1][4]

Below is a diagram representing the chemical structure of **oxymesterone**.

Caption: Chemical structure of **oxymesterone**.

Physicochemical Properties

The physicochemical properties of **oxymesterone** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is provided in the table below.

Property	Value	Source
Melting Point	169-171 °C	[4]
Solubility	Practically insoluble in water; Soluble in chloroform, acetone, and alcohol.	[4]
Predicted Water Solubility	0.057 g/L	[5] [6]
Predicted logP	2.99 - 3.13	[5] [6]
Predicted pKa (Strongest Acidic)	9.31	[5] [6]
Optical Rotation	$[\alpha]D^{20} +69^\circ$ (ethanol)	[4]

Pharmacological Properties

Oxymesterone is an agonist of the androgen receptor (AR), which is the primary mechanism of action for its anabolic and androgenic effects.[\[7\]](#)

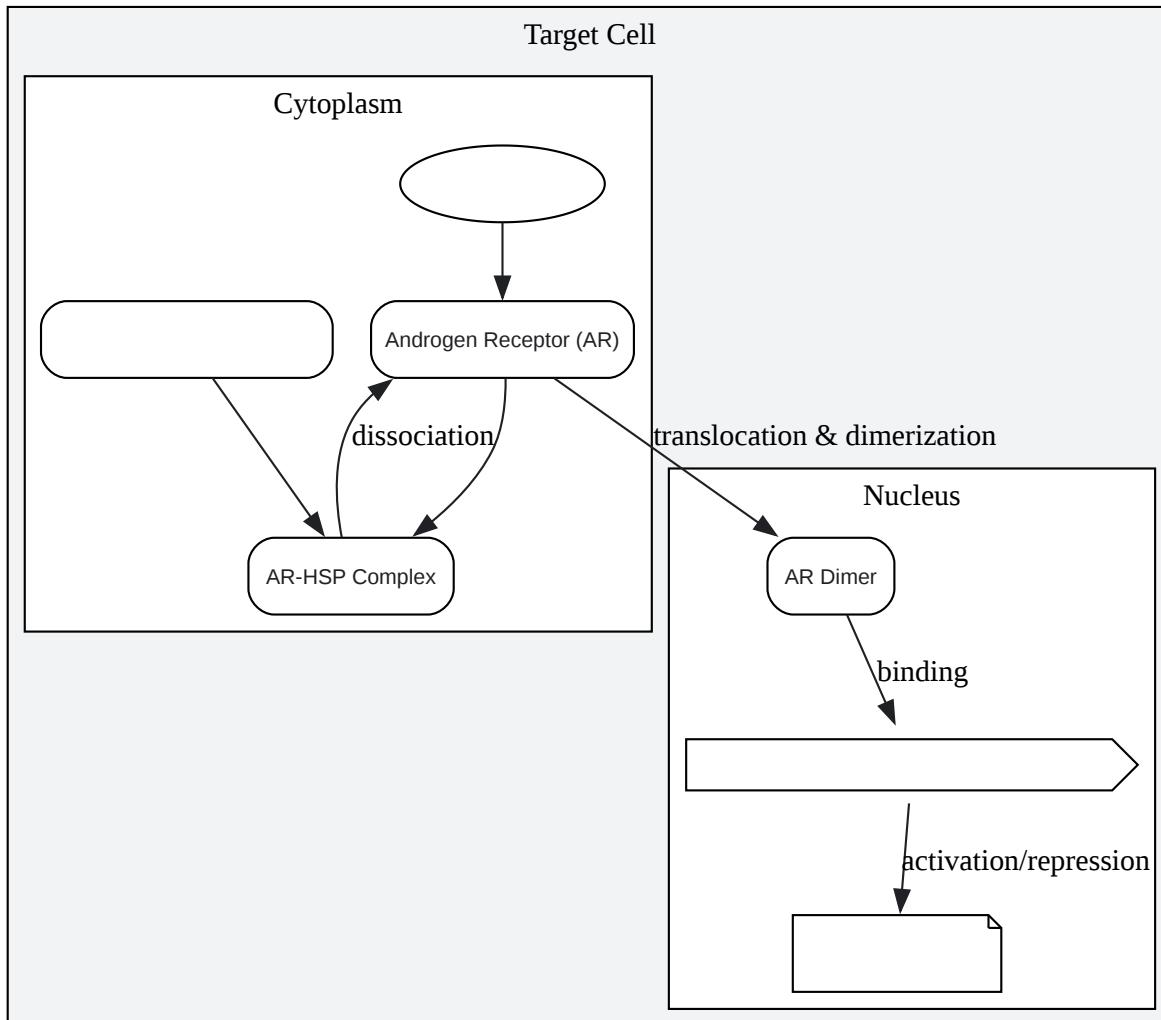
Property	Value/Description	Source
Mechanism of Action	Agonist of the androgen receptor (AR).	[7]
Anabolic/Androgenic Ratio	5 (Anabolic: 1.8, Androgenic: 0.36)	[8]
Administration Route	Oral	[1]

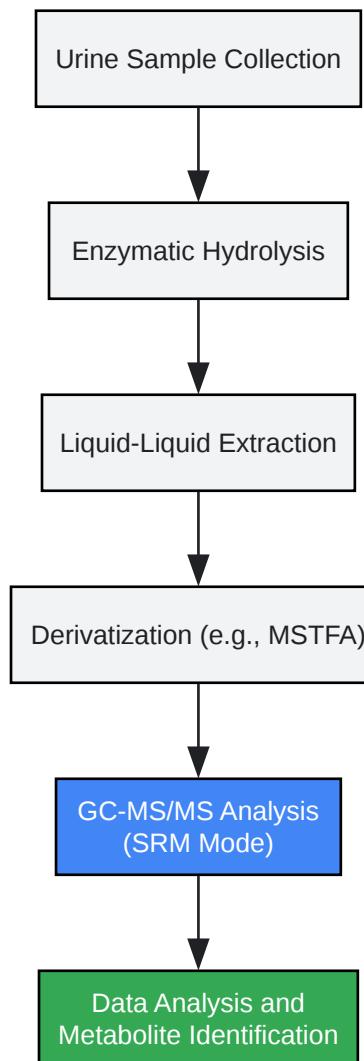
Metabolism

Oxymesterone is metabolized in the liver. Due to its C17-alpha alkylated structure, it is resistant to first-pass metabolism, which allows for oral administration.[\[9\]](#) It is not a substrate for the aromatase enzyme, meaning it does not convert to estrogenic metabolites.[\[7\]](#) Additionally, it is a poor substrate for 5 α -reductase.[\[7\]](#) A long-term metabolite, 18-nor-17 β -hydroxymethyl-17 α -methyl-4-hydroxy-androst-4,13-diene-3-one, has been identified in human urine and can be detected for up to 46 days.[\[10\]](#)

Signaling Pathway

As an androgen receptor agonist, **oxymesterone** initiates a signaling cascade that leads to changes in gene expression. The general androgen receptor signaling pathway is depicted below.





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